molecular formula C10H16N2 B13249248 4-(3-Methylbutyl)pyridin-3-amine

4-(3-Methylbutyl)pyridin-3-amine

Cat. No.: B13249248
M. Wt: 164.25 g/mol
InChI Key: COBGXZKKUWKXGT-UHFFFAOYSA-N
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Description

4-(3-Methylbutyl)pyridin-3-amine is an organic compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic organic compounds similar to benzene, but with one nitrogen atom replacing one of the carbon atoms in the ring The compound this compound is characterized by a pyridine ring substituted with a 3-methylbutyl group at the 4-position and an amine group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methylbutyl)pyridin-3-amine can be achieved through several synthetic routes. One common method involves the alkylation of pyridine derivatives. For example, starting with 3-aminopyridine, the compound can be synthesized by reacting it with 3-methylbutyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methylbutyl)pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl halides, and other electrophiles.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

4-(3-Methylbutyl)pyridin-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(3-Methylbutyl)pyridin-3-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. The pyridine ring can participate in π-π stacking interactions with aromatic residues in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Methylbutyl)pyridine: Lacks the amine group, making it less reactive in certain chemical reactions.

    3-Aminopyridine: Lacks the 3-methylbutyl group, resulting in different physical and chemical properties.

    4-(3-Methylbutyl)aniline: Contains an aniline ring instead of a pyridine ring, leading to different reactivity and applications.

Uniqueness

4-(3-Methylbutyl)pyridin-3-amine is unique due to the presence of both the 3-methylbutyl group and the amine group on the pyridine ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

4-(3-methylbutyl)pyridin-3-amine

InChI

InChI=1S/C10H16N2/c1-8(2)3-4-9-5-6-12-7-10(9)11/h5-8H,3-4,11H2,1-2H3

InChI Key

COBGXZKKUWKXGT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC1=C(C=NC=C1)N

Origin of Product

United States

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